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molecular formula C16H20Cl2F3N3 B8702500 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride

4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B8702500
M. Wt: 382.2 g/mol
InChI Key: MOXPVBRFHWWMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093383B2

Procedure details

Add hydrogen chloride (4 M in 1,4-dioxane, 5 mL, 20 mmol) to a solution of tert-5 butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate (400 mg, 1.10 mmol) in CH2Cl2 (10 mL) at 0° C. under nitrogen and stir for 2 h. Concentrate the mixture in vacuo to provide 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride (435 mg, >99%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[N:5]=[C:4]1[CH:18]1[CH2:23][CH2:22][N:21](C(OCCCC)=O)[CH2:20][CH2:19]1>C(Cl)Cl>[ClH:1].[ClH:1].[CH3:2][N:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:15])([F:17])[F:16])[CH:9]=2)[N:5]=[C:4]1[CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
400 mg
Type
reactant
Smiles
CN1C(=NC(=C1)C1=CC(=CC=C1)C(F)(F)F)C1CCN(CC1)C(=O)OCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.CN1C(=NC(=C1)C1=CC(=CC=C1)C(F)(F)F)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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